molecular formula C11H16N2O5S B14408554 2'-S-Ethyl-2'-thiouridine CAS No. 83087-97-2

2'-S-Ethyl-2'-thiouridine

Katalognummer: B14408554
CAS-Nummer: 83087-97-2
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: CRKUWVCPWCOBRX-PEBGCTIMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-S-Ethyl-2’-thiouridine is a modified nucleoside that features a sulfur atom replacing the oxygen atom at the 2’ position of uridine, along with an ethyl group attached to the sulfur. This compound is part of a broader class of thiolated nucleosides, which are known for their unique chemical properties and biological significance. Thiolated nucleosides, including 2’-S-Ethyl-2’-thiouridine, play crucial roles in various biological processes, particularly in the stabilization of RNA structures and the enhancement of RNA functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-S-Ethyl-2’-thiouridine typically involves the thiolation of uridine at the 2’ position, followed by the introduction of an ethyl group. One common method includes the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom. The ethylation step can be achieved using ethyl iodide or ethyl bromide under basic conditions .

Industrial Production Methods: While specific industrial production methods for 2’-S-Ethyl-2’-thiouridine are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-S-Ethyl-2’-thiouridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: DTT, NaBH4

    Substitution: Alkyl halides, aryl halides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various alkylated or arylated thiouridines

Wissenschaftliche Forschungsanwendungen

2’-S-Ethyl-2’-thiouridine has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 2’-S-Ethyl-2’-thiouridine exerts its effects involves the stabilization of RNA structures through enhanced base-pairing interactions. The sulfur atom at the 2’ position increases the rigidity of the nucleoside, promoting a more stable RNA conformation. This stabilization can enhance the fidelity of RNA transcription and translation processes, making it a valuable tool in molecular biology research .

Vergleich Mit ähnlichen Verbindungen

    2-Thiouridine: Similar to 2’-S-Ethyl-2’-thiouridine but lacks the ethyl group. It is known for stabilizing U:A base pairs and destabilizing U:G wobble pairs.

    4-Thiouridine: Thiolated at the 4’ position instead of the 2’ position.

Uniqueness: 2’-S-Ethyl-2’-thiouridine is unique due to the presence of both the sulfur atom and the ethyl group, which confer distinct chemical properties and biological activities. The combination of these modifications enhances the compound’s ability to stabilize RNA structures and modulate RNA-related processes, making it a valuable tool in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

83087-97-2

Molekularformel

C11H16N2O5S

Molekulargewicht

288.32 g/mol

IUPAC-Name

1-[(2R,3R,4R,5R)-3-ethylsulfanyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5S/c1-2-19-9-8(16)6(5-14)18-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1

InChI-Schlüssel

CRKUWVCPWCOBRX-PEBGCTIMSA-N

Isomerische SMILES

CCS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Kanonische SMILES

CCSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.